![molecular formula C21H26N2O4 B4173471 N-[4-(isobutyrylamino)-3-methoxyphenyl]-4-propoxybenzamide](/img/structure/B4173471.png)
N-[4-(isobutyrylamino)-3-methoxyphenyl]-4-propoxybenzamide
Übersicht
Beschreibung
N-[4-(isobutyrylamino)-3-methoxyphenyl]-4-propoxybenzamide, also known as ML352, is a small molecule compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is a benzamide derivative that has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and future directions in research.
Wirkmechanismus
The mechanism of action of N-[4-(isobutyrylamino)-3-methoxyphenyl]-4-propoxybenzamide involves the inhibition of specific proteins involved in various cellular processes. Studies have shown that N-[4-(isobutyrylamino)-3-methoxyphenyl]-4-propoxybenzamide targets proteins such as cyclin-dependent kinase 4 (CDK4) and cyclin-dependent kinase 6 (CDK6), which are involved in the cell cycle. Additionally, N-[4-(isobutyrylamino)-3-methoxyphenyl]-4-propoxybenzamide has been shown to inhibit the aggregation of proteins such as tau and alpha-synuclein, which are involved in the development of neurodegenerative diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-[4-(isobutyrylamino)-3-methoxyphenyl]-4-propoxybenzamide have been extensively studied in various in vitro and in vivo models. Studies have shown that N-[4-(isobutyrylamino)-3-methoxyphenyl]-4-propoxybenzamide has the potential to inhibit the growth of cancer cells and induce apoptosis. Additionally, N-[4-(isobutyrylamino)-3-methoxyphenyl]-4-propoxybenzamide has been shown to inhibit the aggregation of proteins involved in neurodegenerative diseases and improve cognitive function in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
N-[4-(isobutyrylamino)-3-methoxyphenyl]-4-propoxybenzamide has several advantages and limitations for lab experiments. One of the primary advantages is its ability to selectively target specific proteins involved in various cellular processes. Additionally, N-[4-(isobutyrylamino)-3-methoxyphenyl]-4-propoxybenzamide has been shown to have low toxicity and good bioavailability. However, one of the limitations of N-[4-(isobutyrylamino)-3-methoxyphenyl]-4-propoxybenzamide is its limited solubility, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on N-[4-(isobutyrylamino)-3-methoxyphenyl]-4-propoxybenzamide. One potential area of research is in the development of more potent analogs of N-[4-(isobutyrylamino)-3-methoxyphenyl]-4-propoxybenzamide that can selectively target specific proteins involved in various diseases. Additionally, further studies are needed to fully understand the mechanism of action of N-[4-(isobutyrylamino)-3-methoxyphenyl]-4-propoxybenzamide and its potential applications in the treatment of various diseases. Finally, studies are needed to optimize the pharmacokinetic properties of N-[4-(isobutyrylamino)-3-methoxyphenyl]-4-propoxybenzamide to improve its efficacy in clinical settings.
Conclusion:
In conclusion, N-[4-(isobutyrylamino)-3-methoxyphenyl]-4-propoxybenzamide is a small molecule compound that has gained significant attention in the scientific community due to its potential therapeutic applications. The synthesis of N-[4-(isobutyrylamino)-3-methoxyphenyl]-4-propoxybenzamide involves a multistep process, and it has been extensively studied for its mechanism of action, biochemical and physiological effects, and future directions in research. N-[4-(isobutyrylamino)-3-methoxyphenyl]-4-propoxybenzamide has several advantages and limitations for lab experiments, and there are several future directions for research on this compound. Overall, N-[4-(isobutyrylamino)-3-methoxyphenyl]-4-propoxybenzamide has the potential to be a valuable tool in the development of new therapies for various diseases.
Wissenschaftliche Forschungsanwendungen
N-[4-(isobutyrylamino)-3-methoxyphenyl]-4-propoxybenzamide has been extensively studied for its potential therapeutic applications in various fields of research. One of the primary areas of research has been in the treatment of cancer. Studies have shown that N-[4-(isobutyrylamino)-3-methoxyphenyl]-4-propoxybenzamide has the potential to inhibit the growth of cancer cells by targeting specific proteins involved in the cell cycle. Additionally, N-[4-(isobutyrylamino)-3-methoxyphenyl]-4-propoxybenzamide has been studied for its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Studies have shown that N-[4-(isobutyrylamino)-3-methoxyphenyl]-4-propoxybenzamide has the potential to inhibit the aggregation of proteins that are involved in the development of these diseases.
Eigenschaften
IUPAC Name |
N-[3-methoxy-4-(2-methylpropanoylamino)phenyl]-4-propoxybenzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O4/c1-5-12-27-17-9-6-15(7-10-17)21(25)22-16-8-11-18(19(13-16)26-4)23-20(24)14(2)3/h6-11,13-14H,5,12H2,1-4H3,(H,22,25)(H,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEOCXFBLPOLBCJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)NC(=O)C(C)C)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.